2-(3-iodophenyl)ethan-1-ol
Overview
Description
2-(3-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO. It is a colorless liquid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as ethanol, primarily interact with gaba receptors and glycine receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .
Mode of Action
For instance, ethanol’s sedative effects are mediated through binding to GABA receptors and glycine receptors . It also inhibits NMDA receptor functioning .
Biochemical Pathways
Ethanol, a similar compound, is known to affect various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Pharmacokinetics
Ethanol, a similar compound, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Similar compounds like ethanol can cause various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Action Environment
It is known that the pharmacokinetics and pharmacodynamics of similar compounds like ethanol can be influenced by various factors including genetic polymorphisms, liver disease, and chronic malnutrition .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to the presence of the iodine atom and the ethanol group . The iodine atom can act as an electrophile, reacting with nucleophiles in biochemical reactions. The ethanol group, on the other hand, can participate in reactions involving alcohols .
Cellular Effects
It is known that similar compounds, such as ethanol, can have significant effects on cellular processes . Ethanol, for example, can increase membrane fluidity and alter membrane protein composition . It can also interact directly with membrane proteins, causing conformational changes and influencing their function
Molecular Mechanism
The molecular mechanism of action of 2-(3-Iodophenyl)ethanol is not well-understood. It is known that similar compounds can exert their effects through various mechanisms. For example, ethanol can undergo oxidation to acetaldehyde, a highly reactive species that induces oxidative stress, mitochondrial damage, and cytokine formation . It is possible that 2-(3-Iodophenyl)ethanol may undergo similar metabolic transformations, leading to the generation of reactive species that can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as ethanol, can have temporal effects on cellular function . For example, long-term exposure to ethanol can lead to changes in gene expression and protein function
Dosage Effects in Animal Models
It is known that similar compounds, such as ethanol, can have dosage-dependent effects . For example, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models
Metabolic Pathways
It is known that similar compounds, such as ethanol, are metabolized through complex catabolic pathways . Ethanol, for example, is metabolized to acetyl-CoA through a three-step process involving alcohol dehydrogenase and aldehyde dehydrogenase
Transport and Distribution
It is known that similar compounds, such as ethanol, can distribute in all compartments due to its amphiphilic nature . Ethanol is readily absorbed from the gastrointestinal tract, eliminated from the blood via metabolism in the liver, and transported in different tissue compartments via diffusion and convection
Subcellular Localization
It is known that similar compounds, such as ethanol, can affect the subcellular localization of proteins . For example, ethanol can influence the localization of proteins to specific compartments or organelles through its effects on protein sorting signals
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-iodophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-iodophenylmagnesium bromide with ethylene oxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent.
Another method involves the reduction of 3-iodobenzaldehyde using sodium borohydride in the presence of ethanol. This reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced through the iodination of phenylethanol. This process involves the reaction of phenylethanol with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-iodobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-iodophenylethane using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide can produce 3-azidophenylethanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: 3-Iodobenzaldehyde.
Reduction: 3-Iodophenylethane.
Substitution: 3-Azidophenylethanol.
Scientific Research Applications
2-(3-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom can be easily substituted, making it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(3-iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:
2-(2-Iodophenyl)ethanol: This compound has the iodine atom in the ortho position, which can lead to different reactivity and binding properties.
2-(4-Iodophenyl)ethanol: With the iodine atom in the para position, this compound may exhibit different steric and electronic effects compared to this compound.
3-Iodophenylethanol: This compound lacks the hydroxyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(3-iodophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETGWOTWVPJOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.